cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine
Description
Properties
CAS No. |
2211-61-2 |
|---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(1-cyclohexyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H23NO/c23-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)22(20)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2 |
InChI Key |
FAJJGXYGLDMYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Chalcone Bromination : Styryl phenyl ketone (chalcone) is brominated using elemental bromine in a non-polar solvent like carbon tetrachloride, yielding 2,3-dibromo-3-phenylpropiophenone.
- Amine Addition : Cyclohexylamine is added to the dibromochalcone in anhydrous benzene or ether at 0°C, initiating nucleophilic displacement of bromide ions. The reaction proceeds via a two-step mechanism:
Optimization and Yield
- Solvent Effects : Benzene provides higher yields (76–85%) compared to ether, likely due to better solubility of intermediates.
- Temperature Control : Reactions conducted below 5°C minimize side products such as imine oligomers.
- Stereoselectivity : The cis isomer predominates (≥90% diastereomeric excess) when cyclohexylamine is used, as confirmed by nuclear magnetic resonance (NMR) analysis of the aziridine ring protons.
Formal [3+2] Cycloaddition of Enones and Aziridines
An alternative route employs a formal [3+2] cycloaddition between α,β-unsaturated ketones (enones) and preformed aziridines. Raj and Raghunathan demonstrated this method using this compound as a dipolarophile in reactions with electron-deficient enones.
Key Steps
- Dipolarophile Activation : The aziridine’s strained ring undergoes ring-opening under thermal or Lewis acid-catalyzed conditions, generating a 1,3-dipole.
- Cycloaddition : Reaction with enones such as methyl vinyl ketone produces spiro pyrrolidine derivatives, with the aziridine’s cis configuration preserved in the final product.
Silver-Catalyzed One-Pot Synthesis from Propargylic Hydroxylamines
Recent advances in transition metal catalysis have enabled a one-pot synthesis of cis-2-acylaziridines, including the target compound. This method, reported by Japanese researchers, utilizes N-(propargylic)hydroxylamines as precursors.
Procedure
- Substrate Preparation : N-(Propargylic)hydroxylamines are synthesized via nucleophilic addition of hydroxylamine to propargyl halides.
- Cyclization : Treatment with silver tetrafluoroborate (AgBF₄) and copper(I) chloride (CuCl) in dichloromethane induces tandem alkyne activation and ring closure, forming the aziridine core.
Performance Metrics
- Yield : 70–88% with high cis selectivity (≥95%).
- Mechanistic Insight : Silver promotes alkyne linearization, while copper facilitates imine cyclization, ensuring stereocontrol.
Reduction of Oxime Derivatives
A patent by US3629239A discloses the synthesis of this compound via reduction of oxime intermediates using metallic hydrides.
Protocol
Key Observations
- Stereoselectivity : The cis isomer is favored due to steric hindrance during hydride attack on the oxime’s syn face.
- Byproducts : Competing formation of benzyl aziridine necessitates chromatographic purification.
Comparative Analysis of Methods
| Method | Yield | Cis Selectivity | Scalability | Complexity |
|---|---|---|---|---|
| Dibromochalcone Condensation | 76–85% | ≥90% | High | Moderate |
| [3+2] Cycloaddition | 65–78% | 100% | Low | High |
| Silver-Catalyzed One-Pot | 70–88% | ≥95% | Moderate | High |
| Oxime Reduction | 50–60% | 80–85% | Low | Low |
Recommendations
- Industrial Scale : Dibromochalcone condensation offers the best balance of yield and scalability.
- Laboratory Synthesis : The silver-catalyzed method provides superior stereoselectivity for small-scale applications.
Mechanistic Insights into Cis Selectivity
The predominance of the cis isomer across multiple methods arises from convergent steric and electronic factors:
- Steric Effects : Bulky substituents (e.g., cyclohexyl, benzoyl) favor transition states where these groups occupy equatorial positions, minimizing non-bonded interactions.
- Electronic Effects : Electron-withdrawing groups (e.g., benzoyl) stabilize partial positive charges on the aziridine’s β-carbon, directing nucleophilic attack to the less hindered face.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or open-chain amines.
Scientific Research Applications
Scientific Research Applications
cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine is primarily utilized in the synthesis of spiro pyrrolidines via formal [3+2] cycloaddition with unusual enones .
Synthesis of Spiro Pyrrolidines
- cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine is used in the synthesis of spiro pyrrolidines through formal [3+2] cycloaddition reactions . For example, it reacts with (1H-Tetrazol-5-yl)-Allenes to yield 4-methylenepyrrolidines .
- The [3+2] cycloaddition of N-(sulfonyl)- and N-(sulfamoyl)-aziridines with alkenes, mediated by Lewis acids, efficiently produces 1-azaspiroalkanes .
Synthesis of Oxazolidines
- Aziridines react with aldehydes and ketones to form oxazolidines via 1,3-dipolar cycloaddition reactions, where the aziridine ring opens to form an azomethine ylide intermediate, which then cyclizes with the carbonyl compound .
- The stereochemistry of the resulting oxazolidines depends on the substituents on the aziridine and the aldehyde, as well as the reaction conditions .
- Nickel(II)-catalyzed diastereoselective [3 + 2] cycloaddition reactions of N-tosylaziridine 2,2-dicarboxylates with aromatic aldehydes afford highly substituted 1,3-oxazolidines .
- When catalyzed by Zn(OTf) 2, the [3 + 2] cycloaddition process affords exclusively the cis-2,5-disubstituted oxazolidines .
Ring-Opening Reactions
- cis-2-benzoyl-1-benzyl-3-phenylaziridine undergoes thermal addition of dimethyl phosphite exclusively at C(3) with concomitant cleavage of the C(2)–C(3) bond .
- The products of the Abramov reaction of cis-2-benzoyl-1-benzyl-3-phenylaziridine were obtained (de 92%) when CsF was used as .
Significance
Mechanism of Action
The mechanism of action of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. This reactivity is exploited in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by targeting DNA.
Comparison with Similar Compounds
Structural and Functional Comparison with Nitrosoureas
While the provided evidence focuses on nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea, BCNU), a comparison with cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine can be inferred based on structural and mechanistic parallels:
Key Structural Differences :
*Estimated based on molecular formula.
Mechanistic Insights :
- Nitrosoureas (BCNU) : Act as alkylating agents, forming DNA crosslinks via carbamoylation and chloroethylation . Their lipophilicity enables penetration into the central nervous system (CNS), making them effective against intracerebral tumors .
- Aziridines : The strained aziridine ring can alkylate DNA or proteins through ring-opening reactions. The bulky substituents in this compound may modulate reactivity and target selectivity.
Therapeutic Implications :
- BCNU demonstrated activity against intracerebral L1210 leukemia in preclinical models and various human tumors in clinical trials . Its delayed hematopoietic toxicity (e.g., thrombocytopenia, leukopenia) is dose-limiting .
Mechanistic Overlaps and Divergences
- Nitrosoureas : Generate reactive isocyanates and carbonium ions, leading to DNA crosslinking and carbamoylation of proteins .
- Aziridines : React directly via nucleophilic attack on the aziridine ring, forming covalent adducts with biomolecules. The benzoyl group in the cis-aziridine derivative may confer additional π-π stacking interactions with biological targets.
Data Tables: Comparative Analysis
Table 2: Preclinical and Clinical Findings
Biological Activity
cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its reactivity, synthesis, and implications for pharmacological applications.
Chemical Structure and Properties
The compound belongs to the class of aziridines, characterized by a three-membered nitrogen-containing ring. The specific configuration of the cis isomer influences its reactivity and biological interactions. The presence of the benzoyl and phenyl groups contributes to its lipophilicity, which is crucial for biological activity.
Synthesis
The synthesis of this compound has been explored through various methodologies, including cycloaddition reactions. Notably, a formal [3+2] cycloaddition with unusual enones has been reported, leading to the formation of spiro-pyrrolidines as products, showcasing the compound's versatility in synthetic applications .
Antimicrobial Activity
Research indicates that aziridine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance, a comparative analysis revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Potential
The anticancer activity of aziridine derivatives is an area of active research. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth was demonstrated in vitro using various cancer cell models .
The proposed mechanism for the biological activity of this compound involves the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to the disruption of critical cellular processes, contributing to its antimicrobial and anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited an MIC value of 32 µg/mL, demonstrating potent activity comparable to conventional antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves aziridine ring formation via the Staudinger reaction or nucleophilic substitution. For stereochemical control, chiral auxiliaries or enantioselective catalysts should be employed. Characterization via H/C NMR and X-ray crystallography is critical to confirm the cis configuration. Reagents like benzyl cyanide (CHCHCN, CAS 140-29-4) and benzenethiol derivatives (CAS 17534-15-5) may serve as intermediates or catalysts in related pathways .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store the compound in a sealed, moisture-free environment at 0–6°C to minimize hydrolysis or ring-opening reactions. Use inert atmospheres (N or Ar) during handling. Safety protocols, such as wearing gloves and eye protection (per EN 166 standards), are essential, as outlined in safety data sheets for structurally similar compounds like benzoin (CAS 119-53-9) .
Q. What analytical techniques are most effective for characterizing this aziridine derivative?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : To resolve ambiguities in spatial arrangement.
- Chromatography : HPLC or GC with standards (e.g., benzylmorpholine derivatives, CAS 1219426-63-7) for purity assessment .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the reactivity of this aziridine in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for nucleophilic attacks on the strained aziridine ring. Compare computational results with kinetic data (e.g., rate constants from UV-Vis or F NMR monitoring) to validate mechanisms. Discrepancies may arise from solvent effects or implicit solvation models, requiring iterative refinement .
Q. What strategies resolve contradictions in reported catalytic efficiencies for aziridine functionalization?
- Methodological Answer : Contradictions often stem from variations in reaction conditions (e.g., solvent polarity, temperature gradients). Design controlled experiments using design-of-experiments (DoE) frameworks to isolate variables. Cross-validate with multiple characterization methods (e.g., IR spectroscopy for intermediate detection) and replicate studies under standardized conditions .
Q. How can researchers design experiments to study the biological activity of this compound without commercial toxicity data?
- Methodological Answer :
- In Silico Screening : Use tools like molecular docking to predict interactions with biological targets (e.g., enzymes or receptors).
- In Vitro Assays : Test cytotoxicity via MTT assays on cell lines, referencing protocols for structurally related compounds like 4-benzylmorpholine derivatives (CAS 1219426-63-7).
- Metabolic Stability : Use liver microsome assays to assess degradation pathways .
Notes for Methodological Rigor
- Reproducibility : Document reaction conditions (e.g., solvent, temperature) in detail, referencing protocols for benzeneseleninic anhydride (CAS 17697-12-0) as a model for air-sensitive compounds .
- Data Validation : Combine experimental and computational data to address contradictions, as recommended in methodological frameworks for interdisciplinary research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
